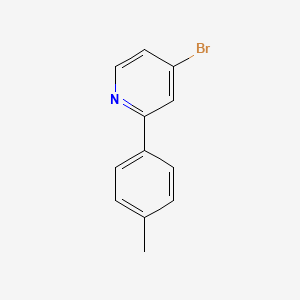

4-Bromo-2-(4-methylphenyl)pyridine

Description

Propriétés

IUPAC Name |

4-bromo-2-(4-methylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c1-9-2-4-10(5-3-9)12-8-11(13)6-7-14-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJQTPVITNKPPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634093 | |

| Record name | 4-Bromo-2-(4-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916824-56-1 | |

| Record name | 4-Bromo-2-(4-methylphenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916824-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(4-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance Within Halogenated Pyridine Chemistry

Halogenated pyridines are a cornerstone in the synthesis of a vast array of functional molecules, particularly in the pharmaceutical and agrochemical industries. nih.gov The carbon-halogen bond is a key functional group that enables numerous subsequent transformations, such as cross-coupling reactions, to build more complex molecular architectures. nih.gov

The reactivity of a halogenated pyridine (B92270) is influenced by the type of halogen and its position on the pyridine ring. The pyridine ring itself is electron-deficient, which can make reactions like electrophilic aromatic substitution challenging, often requiring harsh conditions. nih.gov However, the presence of a halogen, such as bromine in 4-Bromo-2-(4-methylphenyl)pyridine, provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.net This reaction is a powerful tool for forming carbon-carbon bonds between sp2-hybridized carbons. researchgate.net

The bromine atom at the 4-position of the pyridine ring is particularly significant. Modern synthetic strategies have been developed to selectively introduce halogens at this specific position, highlighting its importance for creating targeted molecular structures. nih.govmountainscholar.orgresearchgate.net The presence of the bromo group in this compound thus makes it a versatile precursor for synthesizing more complex, polysubstituted pyridine derivatives.

Overview of Aryl Substituted Pyridine Derivatives in Advanced Chemical Research

Aryl-substituted pyridine (B92270) derivatives are a class of compounds with immense importance in various fields of chemical research. The pyridine ring is a key structural motif found in numerous natural products and synthetic compounds with significant biological activity. researchgate.net Its inclusion in a molecule can enhance properties like solubility and bioavailability. researchgate.net When combined with one or more aryl groups, the resulting structures often serve as scaffolds for new drugs and advanced materials. researchgate.netmdpi.com

In medicinal chemistry, arylpyridine structures are integral to a wide range of therapeutics. For instance, they form the core of molecules developed as anticancer agents, endothelin receptor antagonists for treating pulmonary hypertension, and inhibitors of enzymes like DNA gyrase in bacteria. mdpi.commdpi.comacs.org The specific arrangement of the aryl group relative to the nitrogen atom and other substituents on the pyridine ring is crucial for determining the compound's biological target and efficacy.

Beyond medicine, aryl-substituted pyridines are used in materials science. Their electronic properties and ability to coordinate with metal ions make them suitable for creating ligands in catalysts and components for functional materials like dye-sensitized solar cells. researchgate.netresearchgate.net The palladium-catalyzed Suzuki cross-coupling reaction is a frequently employed method for synthesizing these arylpyridine structures, demonstrating the synergy between synthetic methodology and the development of advanced materials. researchgate.net

Research Trajectory and Identified Gaps for 4 Bromo 2 4 Methylphenyl Pyridine

Regioselective Functionalization Strategies

Regioselective synthesis is paramount when constructing asymmetrically substituted pyridines like this compound. The distinct electronic environments of the C2, C4, and other positions on the pyridine ring allow for selective reactions. The electron-withdrawing nature of the nitrogen atom makes the C2/C6 and C4 positions electrophilic and susceptible to nucleophilic attack, while also influencing the acidity of adjacent C-H bonds. Advanced methods leverage these intrinsic properties to introduce substituents at specific positions, often through transition-metal-catalyzed cross-coupling reactions or directed functionalization.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds. nih.gov The general mechanism for these reactions involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of an organohalide, forming a Palladium(II) complex.

Transmetalation : An organometallic nucleophile (containing the group to be added) transfers its organic moiety to the Palladium(II) complex, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple and are expelled as the final product, regenerating the Palladium(0) catalyst, which re-enters the cycle. wikipedia.org

A plausible and efficient strategy for synthesizing this compound is the selective cross-coupling of 2,4-dibromopyridine (B189624). The C2 position of a pyridine ring is generally more reactive towards oxidative addition than the C4 position, allowing for regioselective arylation at C2 while leaving the C4-bromo substituent intact.

The Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. nih.gov It is widely favored due to the stability, low toxicity, and commercial availability of the boronic acid reagents. organic-chemistry.org For the synthesis of this compound, a selective coupling of 2,4-dibromopyridine with 4-methylphenylboronic acid is a primary route. The reaction is performed in the presence of a palladium catalyst and a base.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yield and selectivity. nih.govorganic-chemistry.org Catalysts based on palladium acetate (B1210297) (Pd(OAc)₂) or Pd(PPh₃)₄ with phosphine (B1218219) ligands are commonly employed. nih.govmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Aryl Halide | 2,4-Dibromopyridine | Starting pyridine scaffold. |

| Boronic Acid | 4-Methylphenylboronic acid | Source of the p-tolyl group. |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Catalyzes the C-C bond formation. mdpi.com |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes the Pd catalyst and promotes reactivity. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. nih.gov |

| Solvent | 1,4-Dioxane (B91453)/H₂O, Toluene (B28343), DMF | Solubilizes reactants and facilitates the reaction. |

| Temperature | 80-120 °C | Provides energy to overcome activation barriers. |

This table presents typical conditions for Suzuki-Miyaura reactions involving halopyridines, based on established literature. nih.govorganic-chemistry.orgmdpi.com

The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions developed, utilizing a Grignard reagent (organomagnesium halide) as the nucleophile. wikipedia.orgorganic-chemistry.org This method is highly effective due to the strong nucleophilicity of Grignard reagents, which can often lead to faster reactions under milder conditions compared to other coupling methods. youtube.com

For the target molecule, 4-methylphenylmagnesium bromide would be coupled with 2,4-dibromopyridine. The reaction is catalyzed by either nickel or palladium complexes. nrochemistry.com A key challenge is the high reactivity of the Grignard reagent, which can limit functional group tolerance. nrochemistry.com

Table 2: Representative Conditions for Kumada Coupling

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Aryl Halide | 2,4-Dibromopyridine | Starting pyridine scaffold. |

| Nucleophile | 4-Methylphenylmagnesium bromide | Grignard reagent providing the p-tolyl group. |

| Catalyst | Ni(dppf)Cl₂, Pd(dppf)Cl₂, Pd(OAc)₂ | Common catalysts for Kumada couplings. wikipedia.orgnrochemistry.com |

| Ligand | dppf (in catalyst), (1-Ad)₂P(O)H | Ligands are crucial for stabilizing the catalyst. researchgate.net |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Anhydrous solvents are required for Grignard reagents. nrochemistry.com |

| Temperature | 0 °C to Room Temperature | Often proceeds at lower temperatures due to high reactivity. |

This table presents typical conditions for Kumada couplings involving halopyridines, based on established literature. nrochemistry.comresearchgate.net

The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.org A significant advantage of Stille reactions is the stability of organostannanes to air and moisture and their tolerance of a wide variety of functional groups. organic-chemistry.orglibretexts.org However, the toxicity of tin compounds is a major drawback. organic-chemistry.org

The synthesis of this compound via this method would involve the reaction of 2,4-dibromopyridine with an organostannane such as (4-methylphenyl)tributyltin. The general mechanism follows the standard oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.org

Table 3: Representative Conditions for Stille Coupling

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Aryl Halide | 2,4-Dibromopyridine | Starting pyridine scaffold. |

| Organostannane | (4-methylphenyl)tributyltin | Source of the p-tolyl group. |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Standard palladium catalysts for Stille reactions. libretexts.org |

| Ligand | PPh₃, AsPh₃ | Triphenylphosphine is a common ligand. |

| Additive | CuI, LiCl | Can accelerate the transmetalation step. organic-chemistry.org |

| Solvent | Toluene, DMF, THF | Anhydrous, non-protic solvents are typical. |

| Temperature | 80-110 °C | Heating is generally required. |

This table presents typical conditions for Stille couplings involving halopyridines, based on established literature. organic-chemistry.orgwikipedia.org

The Halogen Dance (HD) is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.orgrsc.org This rearrangement is driven by thermodynamics, leading to the most stable organometallic intermediate. wikipedia.org It is a powerful tool for preparing specific regioisomers of halo-pyridines that may be difficult to access directly. clockss.orgresearchgate.net

In the context of synthesizing precursors for this compound, a halogen dance could be used to isomerize a readily available dihalopyridine into the required 2,4-dihalo isomer. For example, treating a 3,5- or 2,3-dihalopyridine with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could induce halogen migration. clockss.orgresearchgate.net The reaction proceeds via deprotonation to form an anionic intermediate, which then facilitates halogen scrambling until the most stable anion is formed, which can then be trapped. wikipedia.org

A hypothetical pathway could involve:

Starting with a precursor like 3-bromo-2-chloropyridine.

Treatment with LDA at low temperature could induce a 1,2-halogen shift of the bromine atom.

This could potentially lead to a mixture of isomers, from which the desired precursor for subsequent cross-coupling could be isolated.

The outcome of a halogen dance reaction is highly dependent on the substrate, base, temperature, and solvent, making it a complex but powerful strategy for precursor synthesis. wikipedia.org

Direct C-H arylation is an increasingly important strategy that avoids the need to pre-functionalize one of the coupling partners into an organometallic reagent. rsc.org This approach forms a C-C bond by activating a C-H bond on one molecule and coupling it with an organohalide. This method is highly atom-economical and can simplify synthetic routes.

A potential direct arylation route to this compound would be the palladium-catalyzed coupling of 4-bromopyridine (B75155) with p-tolyl bromide or a similar aryl source. The key challenge is controlling the regioselectivity of the C-H activation. The pyridine nitrogen directs functionalization, but electronic and steric factors play a significant role. rsc.orgchemrxiv.org C-H bonds at the C2/C6 positions of the pyridine ring are generally the most acidic and reactive towards palladation.

Alternatively, activating pyridine N-oxides can be an effective strategy for controlling C-2 arylation. rsc.org A synthetic sequence could involve:

Oxidation of 4-bromopyridine to 4-bromopyridine N-oxide.

Copper or palladium-catalyzed direct C-H arylation at the C2 position with a 4-methylphenylboronic ester. rsc.org

Subsequent deoxygenation of the N-oxide to yield the final product.

While powerful, direct arylation often requires careful optimization of catalysts, ligands, and reaction conditions to achieve the desired regioselectivity and yield without cleaving existing C-Br bonds. rsc.org

Palladium-Catalyzed Cross-Coupling Approaches to this compound

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. The Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds, is the most common method employed. nih.gov The primary coupling partners for synthesizing the target molecule are 2,4-dibromopyridine and (4-methylphenyl)boronic acid. Achieving high selectivity for monosubstitution at the more reactive 2-position of the pyridine ring over the 4-position is a key challenge.

Catalyst Systems and Ligand Effects

The choice of the palladium catalyst and the associated ligands is paramount in dictating the outcome of the Suzuki-Miyaura coupling. Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common palladium sources. nih.govmdpi.com The catalytic cycle involves a Pd(0) species, which can be generated in situ from Pd(II) precursors. nih.gov

The ligands coordinated to the palladium center play a critical role in the catalyst's activity and stability. nih.gov Bulky and electron-rich biaryl phosphine ligands, such as those developed by the Buchwald group, have been shown to be particularly effective for coupling heteroaryl halides. nih.govscispace.commit.edu These ligands facilitate the crucial steps of the catalytic cycle, oxidative addition and reductive elimination, leading to higher yields and the ability to couple challenging substrates, including electron-rich and sterically hindered partners. nih.govliv.ac.ukrsc.org For instance, catalysts derived from palladium and bulky dialkylphosphinobiaryl ligands are highly stable and active in Suzuki-Miyaura reactions involving pyridine derivatives. mit.edu The use of N-heterocyclic carbene (NHC) ligands like IPr has also been shown to control selectivity in the coupling of dichloropyridines. nih.gov

The combination of Pd(dppf)Cl₂, a palladium catalyst containing a ferrocenyl-based diphosphine ligand, with a suitable base like potassium carbonate (K₂CO₃) has been identified as an optimal system in related syntheses. researchgate.net The table below summarizes the effect of different catalyst and ligand systems on the Suzuki-Miyaura reaction for pyridine derivatives.

| Catalyst Precursor | Ligand | Base | Typical Yield | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Good to Excellent | rsc.org |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | High | researchgate.net |

| Pd(PEPPSI)(IPr) | IPr | Various | Moderate to Good | nih.gov |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Moderate to Good | mdpi.com |

| Pd/C | None | K₂CO₃ | Good | researchgate.net |

Solvent Systems and Temperature Control

The choice of solvent and the control of reaction temperature are critical parameters that significantly influence the rate, yield, and selectivity of the synthesis. A variety of solvents have been explored for Suzuki-Miyaura couplings. A mixture of 1,4-dioxane and water is a commonly used solvent system, often in a 4:1 or 5:1 ratio. mdpi.comresearchgate.net The presence of water is often necessary for the dissolution of the inorganic base (e.g., K₂CO₃ or K₃PO₄) and facilitates the transmetalation step.

Temperature control is essential for managing reaction kinetics and minimizing side reactions. In a study optimizing the synthesis of the related 2-methyl-4-phenylpyridine, microwave irradiation at 120 °C was employed, which increased the reaction yield by 30% and resulted in a total yield of 81%. researchgate.net Microwave-assisted synthesis has gained traction as it can significantly shorten reaction times from hours to minutes and improve yields. mdpi.combeilstein-journals.orgresearchgate.net Reactions are typically run at elevated temperatures, ranging from 60 °C to 130 °C, depending on the specific substrates and catalyst system used. researchgate.netrsc.org

| Solvent System | Temperature | Method | Outcome | Reference |

| Water/1,4-Dioxane (5:1) | 120 °C | Microwave | 30% yield increase, 81% total yield | researchgate.net |

| Toluene | 130 °C | Conventional Heating | Effective for certain phosphine oxides | liv.ac.uk |

| H₂O/EtOH | Not specified | Microwave | Effective for Suzuki coupling | rsc.org |

| 1,4-Dioxane/Water (10:1) | 90 °C | Conventional Heating | Good yields for N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | nih.gov |

| DMF | Not specified | Microwave | Used for Pd/C catalyzed reactions | researchgate.net |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green approaches are being explored.

One significant approach is the use of water as a solvent, which is non-toxic, inexpensive, and non-flammable. mdpi.com Micellar catalysis, using natural surfactants like saponin (B1150181) in water at room temperature, has been shown to be effective for challenging Suzuki-Miyaura cross-couplings of heteroaromatic substrates. google.comnih.gov The use of microwave-assisted synthesis not only accelerates reactions but also aligns with green chemistry principles by improving energy efficiency. researchgate.netacs.org

Another green strategy involves using heterogeneous catalysts, such as palladium on carbon (Pd/C), which can be easily recovered and recycled, reducing waste and cost. researchgate.netresearchgate.net The development of ligand-free protocols, where the reaction proceeds without the need for often expensive and toxic phosphine ligands, is also a significant area of interest. nih.gov

Mechanistic Investigations of Substitution Reactions

Substitution reactions are fundamental to the synthetic utility of this compound, with both nucleophilic and metal-catalyzed pathways being prominent.

The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). wikipedia.org Halogens at the 2- and 4-positions are particularly susceptible to displacement by nucleophiles. The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.orglumenlearning.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com In the case of this compound, the negative charge in this intermediate can be effectively delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate and facilitates the reaction. wikipedia.org The second step involves the rapid expulsion of the bromide leaving group, which restores the aromaticity of the pyridine ring. libretexts.org

The reactivity of halopyridines in SNAr reactions can be influenced by the nature of the halogen. While for many activated aryl systems the order of reactivity is F > Cl > Br > I, in some pyridinium (B92312) systems, a different order is observed, suggesting that the mechanism can be complex and dependent on the specific reactants and conditions. sci-hub.se The reactivity can be enhanced by activating the pyridine ring, for instance, through the formation of N-phosphonium pyridinium intermediates which are highly reactive towards SNAr, or by using Lewis acids like ZnCl₂ which can facilitate the substitution process. nih.govresearchgate.net

The bromine atom on the pyridine ring is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orgacs.org

Suzuki Coupling: This reaction pairs the bromopyridine with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. It is widely used to introduce new aryl or vinyl substituents.

Heck Coupling: In this reaction, the bromopyridine is coupled with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org The reaction generally exhibits high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This involves the coupling of the bromopyridine with a terminal alkyne, co-catalyzed by copper(I) iodide, to produce an alkynylpyridine derivative. wikipedia.orgorganic-chemistry.org This method is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the bromopyridine with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has largely replaced harsher traditional methods for the synthesis of arylamines. wikipedia.org

These reactions are highly versatile, and the choice of ligands on the palladium catalyst is crucial for achieving high efficiency and broad substrate scope.

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Bromo-Pyridine Systems This table presents representative examples of cross-coupling reactions on substrates similar to this compound, illustrating the general applicability of these methods.

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki Coupling | 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene, 80 °C | 4-Phenyl-6H-1,2-oxazine | 82% | nih.gov |

| Sonogashira Coupling | 4-Bromo-2,2'-bipyridine | Ferrocenylacetylene | Pd(PPh₃)₄, CuI, Et₃N/THF | 4-(Ferrocenylethynyl)-2,2'-bipyridine | 56% | researchgate.net |

| Buchwald-Hartwig Amination | 2-Bromopyridine | Volatile amines | Pd₂(dba)₃, Ligand, Base | 2-Aminopyridine derivatives | Varies | nih.gov |

| Heck Reaction | Aryl Bromides | Olefins | Pd(OAc)₂, Ligands, Base | Styrenyl derivatives | Good | mdpi.com |

Transformations Involving the 4-Methylphenyl Moiety

The tolyl group provides further opportunities for synthetic transformations, either at the methyl group or on the phenyl ring itself.

The methyl group attached to the phenyl ring is susceptible to oxidation to afford other functional groups such as an alcohol, aldehyde, or carboxylic acid. The specific oxidant and reaction conditions determine the final product. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would typically convert the methyl group to a carboxylic acid. Milder or more controlled oxidation methods could potentially yield the corresponding benzyl (B1604629) alcohol or benzaldehyde. These transformations would produce valuable derivatives for further synthetic elaboration.

The phenyl ring of the tolyl group can undergo electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-directing group. Since the para position is already substituted (as part of the link to the pyridine), electrophilic attack would be directed to the ortho positions relative to the methyl group (i.e., the 3- and 5-positions of the phenyl ring). Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, bromination of a similar p-tolyl-substituted heterocyclic system has been shown to occur on the tolyl ring. nih.gov

Electrophilic Aromatic Substitution on the Pyridine Ring System

As previously mentioned, the pyridine ring is electron-deficient and thus generally unreactive towards electrophilic aromatic substitution. youtube.comquimicaorganica.org Reactions such as nitration or halogenation, if they occur, require harsh conditions (e.g., high temperatures) and typically yield the 3-substituted product in low yields. libretexts.orgyoutube.com The incoming electrophile avoids the 2- and 4-positions because the intermediates for attack at these positions would place a positive charge on the already electron-deficient nitrogen atom, which is highly unfavorable. quimicaorganica.orgquora.com

In the case of this compound, the 4-position is already blocked by the bromine atom. The 2-position is occupied by the tolyl group. Therefore, any electrophilic attack on the pyridine ring would be expected to occur at the 3- or 5-positions. The electronic effects of the existing substituents would further influence the regioselectivity, though the inherent deactivation of the ring makes such reactions challenging.

A common strategy to enhance the reactivity of pyridines toward electrophilic substitution is the formation of the corresponding pyridine N-oxide. youtube.com The N-oxide is more reactive because the oxygen atom can donate electron density into the ring, thereby activating it for electrophilic attack, particularly at the 4-position. youtube.com Following the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring. youtube.com

Table 2: Summary of Reactivity

| Reactive Site | Reaction Type | Key Features | Typical Products |

|---|---|---|---|

| C4-Br (Pyridine) | Nucleophilic Aromatic Substitution | Activated by pyridine N; Proceeds via Meisenheimer complex. | 4-Amino, 4-Alkoxy, 4-Thioether pyridines |

| C4-Br (Pyridine) | Metal-Catalyzed Cross-Coupling | Versatile C-C and C-X bond formation (Suzuki, Heck, Sonogashira, etc.). | 4-Aryl, 4-Vinyl, 4-Alkynyl pyridines |

| Methyl Group (Phenyl) | Oxidation | Product depends on oxidant strength. | Benzyl alcohol, Benzaldehyde, Benzoic acid derivatives |

| Phenyl Ring | Electrophilic Aromatic Substitution | Directed by the activating methyl group to ortho positions. | Nitro, Halo, and Acyl derivatives on the phenyl ring |

| Pyridine Ring | Electrophilic Aromatic Substitution | Inherently unreactive; requires harsh conditions or N-oxide activation. Substitution at C3/C5. | 3-Nitro or 3-Halopyridine derivatives (low yield) |

Synthesis and Characterization of Derivatives and Analogues of 4 Bromo 2 4 Methylphenyl Pyridine

Design and Synthesis of Novel Pyridine-Based Ligands Incorporating the Core Structure

The pyridine (B92270) nitrogen atom in 4-Bromo-2-(4-methylphenyl)pyridine possesses inherent Lewis basicity, making it a prime coordination site for binding to metal ions. This characteristic is fundamental to its use in designing novel ligands for catalysis and materials science. Chemists can utilize this core structure to create monodentate ligands, where the pyridine nitrogen is the sole donor atom, or as a building block for more complex polydentate ligands.

The synthesis of these ligands often involves reactions that modify the periphery of the molecule while preserving the pyridine's coordinating ability. For instance, the bromine atom can be substituted to introduce other functional groups, which can then act as additional coordination sites. The formation of Schiff base ligands by condensation reactions is another common strategy. A related structure, [4-Bromo-N-(pyridin-2-ylmethylidene)aniline-κN,N′]bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-κO,O′)nickel(II), demonstrates how a bromo-substituted pyridine moiety can be incorporated into a bidentate ligand that coordinates with a metal center, in this case, Nickel(II), resulting in a pseudo-octahedral coordination geometry. researchgate.net The development of such coordination compounds is crucial for applications in catalysis and molecular magnetism. researchgate.netnih.gov

Development of Conjugated Systems and Oligomers with this compound Units

The bromine atom at the 4-position of the pyridine ring is a key functional group that enables the construction of larger conjugated systems and oligomers through cross-coupling reactions. The Suzuki-Miyaura and Stille reactions are among the most powerful and versatile methods employed for this purpose, allowing for the formation of new carbon-carbon bonds. researchgate.netlibretexts.orguwindsor.ca

Suzuki-Miyaura Coupling: This reaction has become a cornerstone of synthetic chemistry for its tolerance of a wide range of functional groups and its use of readily available boronic acids. nih.gov In the context of this compound, the bromine atom can be coupled with various aryl or heteroaryl boronic acids. This process is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. nih.govmdpi.com The reaction efficiently replaces the bromine atom with a new aryl group, extending the π-conjugated system. The choice of catalyst, base, and solvent is critical for optimizing reaction yields, and studies have shown that systems using catalysts like Pd(dppf)Cl₂ or pyridine-based palladium complexes can be highly effective, even in environmentally benign solvents like water. researchgate.netnih.gov

Stille Coupling: The Stille reaction offers an alternative route, utilizing organostannane (organotin) reagents. thermofisher.compsu.edu Like the Suzuki reaction, it is catalyzed by palladium and is known for its high functional group tolerance, making it suitable for complex molecule synthesis. uwindsor.cathermofisher.com The reaction of this compound with an organotin reagent, such as an aryltributylstannane, would proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the desired coupled product. libretexts.orgpsu.edu

These cross-coupling strategies allow for the systematic synthesis of a diverse library of biaryls, oligomers, and polymers based on the this compound unit, paving the way for new organic electronic materials.

| Catalyst | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/Water | Standard conditions, effective for a range of arylboronic acids. | nih.gov |

| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | Optimal combination under microwave conditions, improving yield and efficiency. | researchgate.net |

| Pyridine-based Pd(II)-complex | KOH | Water | Eco-friendly "green" solvent approach, effective under microwave irradiation. | nih.gov |

| Pd(OAc)₂ with phosphine (B1218219) ligands | K₃PO₄ | Toluene (B28343) or Dioxane | Highly active catalysts for challenging heterocyclic substrates. | organic-chemistry.org |

Structural Modifications for Tunable Electronic and Supramolecular Properties

Modifying the structure of this compound is a key strategy for tuning its electronic and supramolecular properties, which is essential for its application in organic electronics and materials science.

Tunable Electronic Properties: The electronic characteristics of a conjugated molecule are largely determined by the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The difference between these levels, the HOMO-LUMO gap (ΔE), dictates the molecule's optical and electronic behavior. By replacing the bromine atom with various electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) via cross-coupling reactions, it is possible to systematically alter these energy levels. sid.ir

Computational studies, often using Density Functional Theory (DFT), show that adding EDGs (like -NH₂ or -OCH₃) tends to raise the HOMO level, while EWGs (like -NO₂ or -CN) tend to lower the LUMO level. sid.irnih.gov Both types of substitutions can lead to a reduction in the HOMO-LUMO gap, which typically results in a red-shift (a shift to longer wavelengths) in the molecule's absorption and emission spectra. researchgate.net This ability to tune the energy gap is critical for designing materials for specific applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

| Substituent Type | Example Group | Effect on HOMO | Effect on LUMO | Effect on Energy Gap (ΔE) | Reference Principle |

|---|---|---|---|---|---|

| Reference (Unsubstituted) | -H | Baseline | Baseline | Baseline | sid.ir |

| Electron-Donating (EDG) | -NH₂ | Increases Energy | Slight Change | Decreases | sid.irrdd.edu.iq |

| Electron-Donating (EDG) | -OCH₃ | Increases Energy | Slight Change | Decreases | sid.irrdd.edu.iq |

| Electron-Withdrawing (EWG) | -CN | Slight Change | Decreases Energy | Decreases | sid.ir |

| Electron-Withdrawing (EWG) | -NO₂ | Slight Change | Decreases Energy | Decreases | sid.ir |

Coordination Chemistry and Metal Complexes of 4 Bromo 2 4 Methylphenyl Pyridine

Synthesis and Characterization of Coordination Compounds

The synthesis of coordination compounds featuring 4-Bromo-2-(4-methylphenyl)pyridine as a ligand generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

Ligand Properties and Preferred Binding Modes in Metal Centers

This compound typically acts as a monodentate ligand, coordinating to metal centers through the nitrogen atom of the pyridine (B92270) ring. The electronic properties of the ligand are influenced by the electron-withdrawing bromo group at the 4-position and the electron-donating methyl group on the phenyl ring. This electronic push-pull effect can modulate the electron density at the nitrogen atom, thereby influencing the strength of the metal-ligand bond.

The steric bulk of the 2-(4-methylphenyl) group plays a crucial role in determining the coordination geometry around the metal center. This substituent can influence the number of ligands that can coordinate and can also create a specific chiral environment around the metal, which is particularly important in asymmetric catalysis. The preferred binding mode is typically as a sigma-donor ligand, though pi-backbonding interactions can also occur with electron-rich metal centers.

Investigation of Transition Metal Complexes

The versatility of this compound as a ligand allows for the formation of complexes with a wide range of transition metals.

Palladium(II) Complexes: Palladium(II) complexes of substituted pyridines are readily synthesized from palladium(II) salts like PdCl₂ or Pd(OAc)₂. These complexes often adopt square planar geometries. nih.gov The characterization of such complexes is typically achieved using techniques such as FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction. nih.govnih.gov

Copper(I) and Copper(II) Complexes: Copper(I) complexes can be prepared by reacting the ligand with a Cu(I) salt, such as CuI or [Cu(CH₃CN)₄]PF₆. eurjchem.com These complexes often exhibit tetrahedral or trigonal planar geometries. Copper(II) complexes, formed from salts like CuCl₂ or Cu(NO₃)₂, can adopt a variety of geometries including square planar and distorted octahedral. rsc.org The study of copper complexes is relevant for their potential in various catalytic transformations. ijrrjournal.com

Iridium(III) Complexes: Iridium(III) complexes are of significant interest due to their applications in C-H activation and photoredox catalysis. Synthesis often involves the reaction of the ligand with an iridium(III) precursor, such as [Ir(ppy)₂Cl]₂. researchgate.net

Other Transition Metal Complexes (Pt(II), Ni(II), Co(II), Zn(II)): The synthesis of complexes with other transition metals follows similar methodologies. Platinum(II) complexes, analogous to their palladium(II) counterparts, are expected to be square planar. Nickel(II), cobalt(II), and zinc(II) can form complexes with varying coordination numbers and geometries depending on the reaction conditions and the nature of other ligands present. jscimedcentral.com

Catalytic Applications of this compound-Derived Complexes

The unique electronic and steric properties of this compound make its metal complexes promising candidates for various catalytic applications.

Advanced Cross-Coupling Catalysis

Palladium complexes of pyridine-based ligands are well-established catalysts for cross-coupling reactions. nih.gov The bromo-substituent on the ligand itself can potentially participate in oxidative addition, although it is generally the substrate's halide that is targeted. The tolyl group can influence the selectivity and efficiency of these reactions.

Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. researchgate.net Complexes of this compound are anticipated to be effective catalysts for the coupling of aryl halides with boronic acids. The following table presents representative data for the Suzuki-Miyaura coupling of 4-bromoanisole (B123540) with phenylboronic acid, catalyzed by a hypothetical Pd(II) complex of this compound, based on results for similar catalytic systems. nih.govnih.gov

| Entry | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1 | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 85 |

| 2 | 0.5 | Cs₂CO₃ | Dioxane | 110 | 92 |

| 3 | 1 | K₃PO₄ | DMF | 80 | 88 |

Heck-Mizoroki Coupling: The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is another area where these complexes could find application. worktribe.com The steric and electronic properties of the ligand can influence the regioselectivity and yield of the reaction. The table below shows illustrative data for the Heck coupling of iodobenzene (B50100) with styrene. nih.govworktribe.com

| Entry | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 0.5 | Et₃N | DMF | 120 | 90 |

| 2 | 1 | NaOAc | DMA | 140 | 82 |

| 3 | 0.2 | K₂CO₃ | NMP | 100 | 95 |

Applications in Hydroarylation Reactions

Iridium-catalyzed hydroarylation of olefins is a valuable method for the formation of C-C bonds. The design of the ligand is critical for the success of these reactions. While specific data for this compound in this context is not available, iridium complexes of substituted pyridines have shown promise in related C-H activation processes. jscimedcentral.com

Other Organometallic Catalytic Processes

Complexes of this compound with other transition metals such as copper, nickel, and cobalt could also exhibit catalytic activity in a variety of other organometallic transformations, including C-N and C-O cross-coupling reactions. The bromo-substituent offers a handle for further functionalization of the ligand, allowing for the creation of more complex and potentially more active catalytic systems.

Photophysical Properties of Metal Complexes

Luminescence and Emission Studies

There is no specific data available in the reviewed literature concerning the luminescence and emission properties of metal complexes containing the this compound ligand.

Exploration of Energy Transfer Mechanisms

There is no specific data available in the reviewed literature regarding the energy transfer mechanisms in metal complexes of this compound.

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 4 Methylphenyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. DFT calculations for 4-Bromo-2-(4-methylphenyl)pyridine would typically be performed using a specific functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to ensure reliable results.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

A key feature of this molecule is the rotational freedom around the single bond connecting the pyridine (B92270) and the 4-methylphenyl (tolyl) rings. A potential energy surface scan, varying the dihedral angle between the two rings, would reveal the most stable conformation. It is expected that the planar or near-planar conformation, where the two rings are coplanar, would be a low-energy state due to extended π-conjugation. However, steric hindrance between the ortho-hydrogens of the two rings might lead to a slightly twisted lowest-energy conformation.

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Compounds

| Parameter | Predicted Value Range |

| C-C (Pyridine Ring) | 1.38 - 1.40 Å |

| C-N (Pyridine Ring) | 1.33 - 1.34 Å |

| C-C (Phenyl Ring) | 1.39 - 1.41 Å |

| C-C (Inter-ring) | 1.48 - 1.50 Å |

| C-Br | 1.88 - 1.92 Å |

| Dihedral Angle (Py-Ph) | 10° - 30° |

Note: These values are estimations based on computational data for structurally similar molecules and may vary in an actual calculation for the title compound.

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO Energy Gap, Electron Density Distribution)

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich 4-methylphenyl ring and the pyridine ring, which are the more electron-donating parts of the molecule. The LUMO, on the other hand, is likely to be distributed over the electron-deficient pyridine ring, particularly influenced by the electron-withdrawing bromine atom.

A smaller HOMO-LUMO gap suggests a molecule is more polarizable and has a higher tendency to engage in chemical reactions. The presence of both electron-donating and electron-withdrawing groups in this compound is expected to result in a relatively moderate HOMO-LUMO gap, indicating a balance between stability and reactivity. In related brominated aromatic compounds, the HOMO-LUMO gap is often in the range of 4-5 eV.

Table 2: Predicted Frontier Orbital Energies and Related Parameters for this compound

| Parameter | Predicted Value |

| HOMO Energy | -6.0 to -6.5 eV |

| LUMO Energy | -1.5 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 eV |

| Ionization Potential (I ≈ -EHOMO) | 6.0 to 6.5 eV |

| Electron Affinity (A ≈ -ELUMO) | 1.5 to 2.0 eV |

Note: These values are estimations based on DFT calculations on analogous compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map plots the electrostatic potential on the electron density surface, with different colors representing different potential values.

In the MEP map of this compound, the most negative potential (typically colored red or yellow) is expected to be located around the nitrogen atom of the pyridine ring, indicating its high electron density and susceptibility to electrophilic attack (e.g., protonation). The regions around the hydrogen atoms of the methyl group and the aromatic rings will show positive potential (blue), indicating their susceptibility to nucleophilic attack. The bromine atom, being electronegative, will also influence the potential map, creating a region of slightly negative to neutral potential around it, which can participate in halogen bonding.

The MEP map would clearly illustrate the electron-donating nature of the tolyl group and the electron-withdrawing character of the brominated pyridine core, providing a visual guide to the molecule's reactive sites.

Nonlinear Optical (NLO) Property Prediction

Molecules with large differences in electron density, such as those with donor-acceptor functionalities, often exhibit significant nonlinear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. The key parameters for NLO activity are the first hyperpolarizability (β) and the second hyperpolarizability (γ).

The structure of this compound, with its electron-donating tolyl group and electron-withdrawing bromo-pyridine system, suggests potential for NLO activity. DFT calculations can predict the values of β and γ. A higher value of these parameters indicates a stronger NLO response. Studies on similar aryl-substituted pyridines have shown that the extent of charge transfer from the donor to the acceptor part of the molecule is a key factor governing the NLO properties. The planarity between the two rings also plays a significant role; a more planar structure generally leads to enhanced NLO effects due to better electronic communication.

Thermochemical Property Derivations

DFT calculations can also be used to derive important thermochemical properties, such as the standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cv). These properties are calculated based on the vibrational frequencies obtained from the optimized geometry. Such data is crucial for understanding the thermodynamic stability of the molecule and for predicting its behavior at different temperatures.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Beyond static molecular properties, computational modeling can be employed to elucidate the mechanisms of chemical reactions involving this compound. For instance, this compound could be a substrate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, which are commonly used to form C-C or C-N bonds.

By modeling the reaction pathway, including the structures and energies of reactants, transition states, intermediates, and products, computational chemistry can provide deep insights into the reaction mechanism. For example, in a Suzuki coupling reaction where the bromine atom is substituted, DFT calculations could be used to:

Determine the oxidative addition of the C-Br bond to a palladium(0) catalyst.

Characterize the subsequent transmetalation and reductive elimination steps.

Identify the rate-determining step of the catalytic cycle.

Explain the regioselectivity of the reaction.

Such studies are invaluable for optimizing reaction conditions and for designing more efficient synthetic routes.

Transition State Analysis for Key Transformations

No published studies detailing the transition state analysis for key chemical transformations involving this compound were found. Such analyses are crucial for understanding reaction mechanisms, determining reaction rates, and predicting the feasibility of chemical reactions. Typically, these studies involve locating the transition state geometry on the potential energy surface and calculating its energy relative to the reactants and products.

Solvent Effects on Reactivity Using Continuum Solvation Models (e.g., PCM)

There are no specific studies available that apply continuum solvation models like the Polarizable Continuum Model (PCM) to investigate the solvent effects on the reactivity of this compound. researchgate.net This type of analysis helps in understanding how the solvent influences reaction pathways and energetics by simulating the solvent as a continuous dielectric medium. researchgate.net

Quantitative Analysis of Quantum Chemical Parameters

A quantitative analysis of the quantum chemical parameters for this compound has not been reported in the scientific literature. These parameters are derived from the electronic structure of the molecule and provide insights into its chemical behavior.

There is no available data for the calculated values of chemical hardness, softness, chemical potential, electrophilicity index, and electronegativity for this compound. These conceptual DFT parameters are useful for predicting the reactivity and stability of chemical species. For instance, studies on other heterocyclic compounds have utilized these parameters to understand their chemical behavior.

Table 1: Quantum Chemical Parameters

| Parameter | Symbol | Value |

| Chemical Hardness | η | Data not available |

| Chemical Softness | S | Data not available |

| Chemical Potential | µ | Data not available |

| Electrophilicity Index | ω | Data not available |

| Electronegativity | χ | Data not available |

Theoretical Prediction and Validation of Spectroscopic Data (NMR, IR, UV-Vis)

No computational studies presenting the theoretical prediction and subsequent experimental validation of the NMR, IR, and UV-Vis spectra for this compound could be located. Such studies are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra. The process typically involves calculating the spectroscopic properties at a given level of theory and comparing them with experimentally obtained data.

Table 2: Spectroscopic Data

| Technique | Predicted Data | Experimental Data |

| ¹H NMR | Data not available | Data not available |

| ¹³C NMR | Data not available | Data not available |

| IR | Data not available | Data not available |

| UV-Vis | Data not available | Data not available |

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 2 4 Methylphenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Detailed ¹H and ¹³C NMR Spectral Assignments

Experimental ¹H and ¹³C NMR data for 4-Bromo-2-(4-methylphenyl)pyridine are not available in the searched scientific literature.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Information regarding the application of 2D NMR techniques for the structural analysis of this compound is not publicly available.

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectroscopic data for this compound could be found in the public domain.

Raman Spectroscopy

There is no available experimental Raman spectroscopic data for this compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Experimental mass spectrometry data, including molecular weight confirmation and fragmentation patterns for this compound, are not available in the reviewed sources.

High-Resolution X-ray Crystallography for Solid-State Structural Insights

High-resolution X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into the molecule's conformation, bond lengths, bond angles, and the nature of its interactions with neighboring molecules in the crystal lattice.

Single Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architecture

As of the latest available data, no single-crystal X-ray diffraction studies for this compound have been reported. Such a study would be essential to:

Elucidate Supramolecular Assembly: Identify and characterize non-covalent interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking interactions, which dictate how the molecules pack together to form the crystal.

A typical data table from such a study would include the following crystallographic parameters:

| Parameter | Value |

| Empirical Formula | C₁₂H₁₀BrN |

| Formula Weight | 248.12 g/mol |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | a, b, c, α, β, γ = Not Available |

| Volume (V) | Not Available |

| Z (Molecules per unit cell) | Not Available |

| Density (calculated) | Not Available |

| R-factor | Not Available |

This table represents typical data that would be generated from a single-crystal X-ray diffraction experiment. Currently, these values are not available for this compound.

Crystal Packing and Intermolecular Interactions (Hirshfeld Surface Analysis, Energy Frameworks)

Without crystal structure data, a Hirshfeld surface analysis cannot be performed. This computational technique is used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment, highlighting regions of close contact with neighboring molecules.

Similarly, the calculation of energy frameworks, which illustrates the energetic landscape of molecular packing, is contingent on the availability of crystallographic data. These frameworks help in understanding the strength and nature of the intermolecular forces that provide stability to the crystal structure.

Investigation of Polymorphism and its Structural Implications

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can exhibit distinct physical properties. There is currently no information in the scientific literature regarding the existence of polymorphs for this compound. An investigation into its polymorphism would require crystallizing the compound under various conditions and analyzing the resulting solids, a study that has not yet been published.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)

Electronic spectroscopy techniques are used to study the electronic structure and photophysical properties of a molecule by observing how it interacts with light.

Photophysical Studies and Electronic Transitions

Detailed photophysical studies on this compound, including its UV-Visible absorption, fluorescence, and phosphorescence spectra, are not available. Such studies would provide information on:

Electronic Absorption (UV-Vis): The wavelengths of light the molecule absorbs, which correspond to electronic transitions from the ground state to various excited states (e.g., π → π* transitions).

Luminescence (Fluorescence and Phosphorescence): The emission of light from excited electronic states. This data reveals pathways of energy dissipation and provides insights into the lifetimes and characteristics of the excited states. The presence of the heavy bromine atom might be expected to influence spin-orbit coupling and potentially enhance phosphorescence.

A summary of key photophysical data would typically be presented as follows:

| Parameter | Value |

| Absorption λmax (nm) | Not Available |

| Molar Absorptivity (ε) | Not Available |

| Emission λmax (nm) | Not Available |

| Quantum Yield (Φ) | Not Available |

| Excited-State Lifetime (τ) | Not Available |

This table indicates the type of data that would be collected in a photophysical study. This information is currently not documented for this compound.

Potential Applications in Materials Science

Development of Functional Organic Materials Based on 4-Bromo-2-(4-methylphenyl)pyridine

The development of functional organic materials often relies on the strategic synthesis of molecules with tailored properties. Bromo-substituted pyridines are valuable intermediates in this context, as the bromine atom can be readily substituted through various cross-coupling reactions to construct more complex π-conjugated systems. This functionalization is key to tuning the optical and electronic properties of the resulting materials. While direct studies on this compound are not available, the principles of molecular engineering suggest it could serve as a foundational unit for creating novel materials.

Exploration as Components in Optoelectronic Devices

Pyridine (B92270) derivatives are frequently investigated for their potential in optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to their electron-deficient nature which can facilitate electron transport. The general approach involves incorporating such units into larger molecular structures that also contain electron-donating moieties to create donor-acceptor systems with desirable photophysical properties. For example, related bromo-phenyl pyrimidine (B1678525) compounds have been explored as intermediates for OLEDs. innospk.com Although no specific data exists for this compound, its structure is amenable to being a component in the synthesis of materials for optoelectronics.

Contributions to Advanced Polymer Chemistry

In the field of advanced polymer chemistry, the incorporation of functional monomers is a primary method for creating polymers with specialized properties. Pyridine-containing polymers can exhibit unique characteristics related to their coordination chemistry and electronic nature. While there is no specific research on polymers derived from this compound, its structure could potentially be used to synthesize polymers with modified thermal stability, solubility, or electronic properties. For instance, pyridine-imine nickel catalysts are used in ethylene (B1197577) polymerization to create branched polyethylene. frontiersin.orgresearchgate.net

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign methods for synthesizing 4-bromo-2-(4-methylphenyl)pyridine and its derivatives is a primary focus of future research. While traditional cross-coupling methods have proven effective, emerging paradigms are geared towards minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key research directions include:

C-H Activation/Functionalization: Direct C-H activation strategies are being explored to bypass the need for pre-functionalized starting materials, thereby streamlining the synthetic process and improving atom economy. Research into transition-metal catalyzed C-H arylation of pyridine (B92270) cores with toluene (B28343) derivatives represents a promising avenue.

Flow Chemistry: The use of continuous flow reactors offers enhanced control over reaction parameters, improved safety, and scalability. Future work will likely focus on optimizing flow conditions for the synthesis of this compound, potentially leading to higher yields and purities.

Biocatalysis: The application of enzymes as catalysts in organic synthesis is a burgeoning field. Investigating enzymatic approaches for the synthesis of this compound could offer high selectivity and mild reaction conditions, aligning with the principles of green chemistry.

A comparative overview of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Research Focus |

| C-H Activation | Reduced synthetic steps, high atom economy | Development of selective and robust catalysts |

| Flow Chemistry | Enhanced reaction control, scalability, safety | Optimization of reactor design and reaction parameters |

| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme discovery and engineering for specific transformations |

Design and Discovery of Advanced Catalytic Systems

The development of novel catalysts is crucial for unlocking the full potential of this compound in various chemical transformations. Research in this area is directed towards creating more active, selective, and robust catalytic systems.

Future research will likely concentrate on:

Ligand Design: The synthesis of new ligands for transition metal catalysts can fine-tune the electronic and steric properties of the catalytic center, leading to improved performance in cross-coupling reactions involving this compound.

Nanocatalysis: The use of metallic nanoparticles as catalysts offers high surface area-to-volume ratios and unique catalytic properties. The development of well-defined nanocatalysts for reactions such as Suzuki or Heck couplings with this substrate is an active area of investigation.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a powerful tool for forging new chemical bonds under mild conditions. Exploring its application for the functionalization of this compound could open up new synthetic possibilities.

Integration into Hybrid Materials and Nanostructures

The unique electronic and structural features of this compound make it an attractive building block for the construction of advanced functional materials.

Emerging research trends include:

Metal-Organic Frameworks (MOFs): Incorporating this pyridine derivative as a linker in MOFs could lead to materials with tailored porosity, catalytic activity, and sensing capabilities. The bromine and methylphenyl functionalities offer sites for post-synthetic modification.

Conducting Polymers: Polymerization of functionalized this compound monomers could yield novel conducting polymers with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Self-Assembled Monolayers (SAMs): The pyridine nitrogen and aryl groups can facilitate the self-assembly of this molecule on various surfaces, forming ordered monolayers. These SAMs could be utilized in molecular electronics and as corrosion inhibitors.

Application of Emerging Theoretical and Spectroscopic Characterization Techniques

A deeper understanding of the electronic structure, reactivity, and photophysical properties of this compound is essential for its rational application. Advanced theoretical and spectroscopic methods will play a pivotal role in this endeavor.

Future research will benefit from:

Computational Modeling: Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations can provide insights into the molecular orbitals, electronic transitions, and excited-state properties of the molecule. This knowledge is crucial for designing materials with specific optical and electronic characteristics.

Ultrafast Spectroscopy: Techniques such as transient absorption spectroscopy can be employed to probe the dynamics of excited states on femtosecond to nanosecond timescales, elucidating the photophysical pathways that are critical for applications in optoelectronics and photocatalysis.

Advanced NMR Spectroscopy: Two-dimensional and solid-state NMR techniques can provide detailed information about the structure and dynamics of materials incorporating this compound, particularly in the solid state.

Comprehensive Structure-Property Relationship Studies for Rational Material Design

A systematic investigation of how modifications to the molecular structure of this compound influence its macroscopic properties is fundamental for the rational design of new materials.

Key areas for future investigation include:

Systematic Derivatization: The synthesis of a library of derivatives with varying substituents on the pyridine and phenyl rings will allow for a comprehensive study of structure-property relationships. For instance, altering the position of the bromo substituent or introducing different functional groups on the phenyl ring can modulate the electronic and steric properties.

Correlating Molecular Structure with Material Performance: By systematically varying the molecular structure and characterizing the resulting properties (e.g., luminescence, conductivity, catalytic activity), researchers can establish clear design principles for developing materials with optimized performance for specific applications.

The table below outlines potential structural modifications and their expected impact on key properties.

| Structural Modification | Expected Impact on Properties | Potential Applications |

| Varying the position of the bromo group | Altered reactivity and electronic properties | Catalysis, Organic Electronics |

| Introducing electron-donating/withdrawing groups on the phenyl ring | Tunable HOMO/LUMO levels, modified photophysical properties | OLEDs, Sensors |

| Extending the π-conjugated system | Red-shifted absorption/emission, enhanced charge transport | Organic Electronics, Photovoltaics |

Q & A

Q. What synthetic routes are commonly employed for 4-Bromo-2-(4-methylphenyl)pyridine, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via halogenation or coupling reactions. For example, bromination of intermediates like (4-methylbenzoyl)propionamide can yield brominated precursors, followed by cyclization with amines such as 2-amino-5-methylpyridine . Optimizing reaction conditions (e.g., temperature, catalyst loading) is critical:

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SHELX software (e.g., SHELXL97) refines structures with high precision (R-factor < 0.04) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The bromine atom deshields adjacent protons, shifting signals upfield.

- FT-IR : Confirm C-Br stretches at ~600–650 cm⁻¹ and aromatic C-H stretches near 3000 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as unexpected bond angles or disordered atoms?

Methodological Answer:

- Disorder Modeling : Use restraints in SHELXL to refine disordered atoms (e.g., hydrogen bonds or solvent molecules). For planar systems, enforce geometric constraints (e.g., r.m.s. deviation < 0.03 Å) .

- Validation Tools : Employ checkCIF/PLATON to identify outliers in bond angles/thermal parameters. Adjust absorption corrections (multi-scan with SADABS) for data integrity .

Q. What role do intramolecular interactions (e.g., hydrogen bonding) play in stabilizing this compound derivatives?

Methodological Answer:

- Hydrogen Bonding : Intramolecular O–H⋯N bonds (e.g., S(6) ring motifs) reduce conformational flexibility. This is critical in Schiff base derivatives, enhancing thermal stability .

- Hirshfeld Analysis : Quantify intermolecular contacts (e.g., C–H⋯Br interactions) using CrystalExplorer. For co-crystals, π-π stacking (3.8–4.2 Å) often dominates .

Q. How can catalytic applications of this compound be explored, such as in cross-coupling or photoredox reactions?

Methodological Answer:

- Cross-Coupling : Use Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyst. The bromine atom serves as a leaving group for aryl boronic acid coupling .

- Photoredox Studies : Test as a ligand in Ru(bpy)₃²⁺-type complexes. Monitor electron transfer via UV-vis (λmax ~450 nm) and cyclic voltammetry (E₁/₂ for redox events) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.